molecular formula C12H14O2 B12895756 5,5-Dimethyl-4-phenyldihydrofuran-2(3h)-one CAS No. 13133-96-5

5,5-Dimethyl-4-phenyldihydrofuran-2(3h)-one

Cat. No.: B12895756
CAS No.: 13133-96-5
M. Wt: 190.24 g/mol
InChI Key: CULAWTLHZMUYLR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring with a phenyl group and two methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group and the furan ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanone: A precursor in the synthesis of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one.

    2,5-Dihydrofuran: A related compound with a similar furan ring structure.

    4-Methyl-3-phenylfuran-2(5H)-one: Another compound with structural similarities.

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

13133-96-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5,5-dimethyl-4-phenyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-12(2)10(8-11(13)14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

CULAWTLHZMUYLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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